20,22-Dihydroxycholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20,22-Dihydroxycholesterol involves the hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol. This intermediate is then further hydroxylated at the C20 position to yield this compound . The reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc) and requires the presence of adrenodoxin and NADPH as cofactors .
Industrial Production Methods: Industrial production of this compound typically follows the same enzymatic pathway as described above. The process involves the use of reconstituted P450scc systems in controlled bioreactors to ensure optimal reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions: 20,22-Dihydroxycholesterol primarily undergoes oxidation reactions. The key reaction is the cleavage of the C20-C22 bond, which is catalyzed by P450scc to form pregnenolone .
Common Reagents and Conditions:
Reagents: Cholesterol, adrenodoxin, NADPH
Conditions: Enzymatic hydroxylation at physiological pH (7.2 to 8.1), presence of P450scc enzyme.
Major Products:
Pregnenolone: Formed by the cleavage of the C20-C22 bond in this compound.
Scientific Research Applications
20,22-Dihydroxycholesterol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 20,22-Dihydroxycholesterol involves its conversion to pregnenolone by the enzyme P450scc. This process includes three sequential hydroxylations: first at the C22 position to form 22R-hydroxycholesterol, then at the C20 position to form this compound, and finally the cleavage of the C20-C22 bond to yield pregnenolone . The molecular targets involved in this pathway include cholesterol and the enzymes P450scc and adrenodoxin .
Comparison with Similar Compounds
22R-Hydroxycholesterol: An intermediate in the biosynthesis of 20,22-Dihydroxycholesterol.
27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of pregnenolone, a key precursor to steroid hormones. Unlike other oxysterols, it undergoes a distinct enzymatic pathway involving multiple hydroxylations and bond cleavage .
Properties
Molecular Formula |
C27H46O3 |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(2R)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol |
InChI |
InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24?,25-,26-,27+/m0/s1 |
InChI Key |
ISBSSBGEYIBVTO-SDRJTJMFSA-N |
Isomeric SMILES |
CC(C)CCC([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Synonyms |
(20R,22R)-20,22-dihydroxycholesterol (20R,22R)-cholest-5-ene-3beta,20,22-triol 20 alpha,22R-dihydroxycholesterol 20,22-dihydroxycholesterol 20,22-dihydroxycholesterol, (3beta)-isomer 20,22-dihydroxycholesterol, (3beta,20S,20R)-isomer 20,22-dihydroxycholesterol, (3beta,22S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.